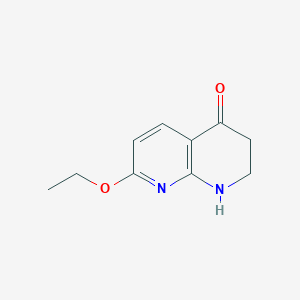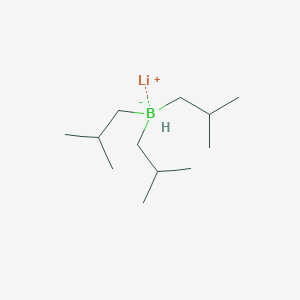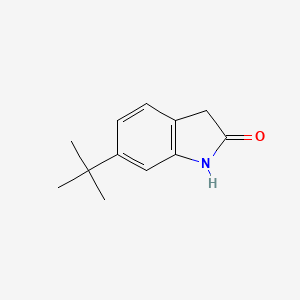
7-Amino-1,3-dimethylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Amino-1,3-diméthylquinolin-2(1H)-one est un composé hétérocyclique qui appartient à la famille de la quinoléine. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé présente un groupe amino en position 7, deux groupes méthyles en positions 1 et 3, et un groupe cétone en position 2 du cycle quinoléine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-Amino-1,3-diméthylquinolin-2(1H)-one implique généralement les étapes suivantes :
Matière première : La synthèse commence souvent avec la 2-chloro-1,3-diméthylquinoléine.
Amination : La 2-chloro-1,3-diméthylquinoléine subit une substitution nucléophile avec l’ammoniac ou une amine pour introduire le groupe amino en position 7.
Oxydation : L’intermédiaire résultant est ensuite oxydé pour former le groupe cétone en position 2.
Méthodes de production industrielles
Dans les milieux industriels, la synthèse de la 7-Amino-1,3-diméthylquinolin-2(1H)-one peut impliquer :
Catalyseurs : Utilisation de catalyseurs métalliques pour améliorer les vitesses de réaction.
Solvants : Choix de solvants appropriés pour améliorer le rendement et la pureté.
Température et pression : Optimisation des conditions de réaction telles que la température et la pression pour maximiser l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
La 7-Amino-1,3-diméthylquinolin-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe cétone peut être réduit pour former des dérivés alcools.
Substitution : Le groupe amino peut participer à des réactions de substitution pour former divers dérivés.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Agents halogénants, agents alkylants.
Principaux produits
Produits d’oxydation : Dérivés nitro.
Produits de réduction : Dérivés alcools.
Produits de substitution : Dérivés halogénés ou alkylés.
4. Applications de la recherche scientifique
La 7-Amino-1,3-diméthylquinolin-2(1H)-one a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Utilisée comme échafaudage pour concevoir des médicaments ayant des propriétés antimicrobiennes, antivirales et anticancéreuses.
Études biologiques : Étudiée pour son potentiel à interagir avec des cibles biologiques telles que les enzymes et les récepteurs.
Applications industrielles : Utilisée dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
7-Amino-1,3-dimethylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Investigated for its potential to interact with biological targets such as enzymes and receptors.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de la 7-Amino-1,3-diméthylquinolin-2(1H)-one implique :
Cibles moléculaires : Interaction avec des enzymes ou des récepteurs spécifiques dans les systèmes biologiques.
Voies : Modulation des voies de signalisation qui régulent les processus cellulaires tels que la prolifération, l’apoptose et la différenciation.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Aminoquinoléine : Ne possède pas les groupes méthyles et le groupe cétone.
1,3-Diméthylquinolin-2(1H)-one : Ne possède pas le groupe amino.
7-Amino-1-méthylquinolin-2(1H)-one : Manque l’un des groupes méthyles.
Unicité
La 7-Amino-1,3-diméthylquinolin-2(1H)-one est unique en raison de la présence de groupes amino et cétone, ainsi que des deux groupes méthyles, qui contribuent à ses propriétés chimiques et ses activités biologiques distinctes.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
7-amino-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7-5-8-3-4-9(12)6-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3 |
Clé InChI |
IEKRBEZVWMNWAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(C=C2)N)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11904385.png)

![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)



![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)


![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)




